molecular formula C14H20O2 B14544956 5-Butyl-6-propyl-2H-1,3-benzodioxole CAS No. 61879-43-4

5-Butyl-6-propyl-2H-1,3-benzodioxole

Cat. No.: B14544956
CAS No.: 61879-43-4
M. Wt: 220.31 g/mol
InChI Key: FUGLMFYZHRRVMH-UHFFFAOYSA-N
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Description

5-Butyl-6-propyl-2H-1,3-benzodioxole is an organic compound with the molecular formula C13H18O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-6-propyl-2H-1,3-benzodioxole typically involves the reaction of catechol with disubstituted halomethanes. One common method is the methylenation of catechols using disubstituted halomethanes in the presence of a base . The reaction conditions often include the use of aprotic polar solvents and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-6-propyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxoles.

Scientific Research Applications

5-Butyl-6-propyl-2H-1,3-benzodioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Butyl-6-propyl-2H-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Butyl-6-propyl-2H-1,3-benzodioxole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of butyl and propyl groups can affect its solubility, stability, and interaction with biological targets, making it distinct from other benzodioxole derivatives.

Properties

CAS No.

61879-43-4

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

5-butyl-6-propyl-1,3-benzodioxole

InChI

InChI=1S/C14H20O2/c1-3-5-7-12-9-14-13(15-10-16-14)8-11(12)6-4-2/h8-9H,3-7,10H2,1-2H3

InChI Key

FUGLMFYZHRRVMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=C(C=C1CCC)OCO2

Origin of Product

United States

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